molecular formula C8H9N5 B080964 2,4,6-Triaminoquinazoline CAS No. 13741-90-7

2,4,6-Triaminoquinazoline

Katalognummer: B080964
CAS-Nummer: 13741-90-7
Molekulargewicht: 175.19 g/mol
InChI-Schlüssel: LJBWEZVYRBKOCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-Triaminoquinazoline (TAQ) is a nitrogen-containing heterocyclic compound with a quinazoline backbone substituted with amino groups at positions 2, 4, and 5. It is synthesized via the reduction of 2,4-diamino-6-nitroquinazoline using hydrogen gas and a Raney nickel catalyst under high pressure . TAQ has garnered significant attention as a bioactive molecule, particularly in antiparasitic drug discovery.

TAQ is a potent inhibitor of Leishmania major pteridine reductase (LmPTR1), a key enzyme in the salvage pathway of pteridines essential for parasite survival . Structural studies (PDB ID: 1W0C) reveal that TAQ binds to LmPTR1 in a ternary complex with NADPH, mimicking the pterin head group of methotrexate (MTX) but lacking MTX’s bulky glutamate tail . This compact structure allows TAQ to inhibit LmPTR1 with a comparable inhibition constant (Kᵢ) to MTX, despite its smaller size .

Vorbereitungsmethoden

Nitration and Cyclization-Based Synthesis

Stepwise Nitration of Chlorinated Precursors

A foundational approach involves the nitration of chlorinated benzonitrile derivatives. For instance, 2-chloro-6-methylbenzonitrile undergoes nitration with a mixture of 90% nitric acid and sulfuric acid at 0–5°C, yielding 2-chloro-6-methyl-5-nitrobenzonitrile . This intermediate is critical for subsequent cyclization.

Reaction Conditions:

  • Nitration : Conducted at 0–5°C to prevent over-nitration.

  • Cyclization : The nitro-substituted intermediate is treated with guanidine carbonate in 2-ethoxyethanol under reflux (120–130°C) for 6–8 hours, forming 2,4-diamino-5-methyl-6-nitroquinazoline .

Reduction to Triaminoquinazoline

The nitro group at position 6 is reduced to an amine via catalytic hydrogenation. Using 10% palladium on carbon in ethanol under 50 psi hydrogen pressure at 25°C, 2,4-diamino-5-methyl-6-nitroquinazoline is converted to 2,4,6-triamino-5-methylquinazoline with >90% yield .

Key Data:

ParameterValue
Catalyst Loading10% Pd/C (1.0 g per 10 g substrate)
Reaction Time12–24 hours
Yield92%

Reductive Amination of Nitroquinazolines

Stannous Chloride Reduction

An alternative to hydrogenation employs stannous chloride dihydrate (SnCl₂·2H₂O) in acidic media. For example, 2,4-diamino-5-chloro-6-nitroquinazoline is reduced in 2N hydrochloric acid at 60°C for 4 hours, yielding 2,4,6-triamino-5-chloroquinazoline . This method avoids hydrogen gas but generates tin byproducts, complicating purification.

Optimization Insights:

  • Solvent System : Ethanol-water (3:1) enhances solubility.

  • Byproduct Removal : Filtration through Celite® improves purity (85–88% yield) .

Regiospecific Reductive Methylation

Recent advances involve reductive methylation to introduce N-alkyl groups. 2,4,6-Triaminoquinazoline reacts with formaldehyde and sodium cyanoborohydride in methanol at pH 5–6, producing N9-methyl derivatives . This method is pivotal for modifying pharmacokinetic properties without altering the quinazoline core.

Catalytic Hydrogenation Techniques

Palladium-Catalyzed Hydrogenation

Large-scale synthesis prioritizes catalytic hydrogenation for its efficiency. A representative protocol reduces 2,4-diamino-6-nitroquinazoline in 2-methoxyethanol/ethanol (1:2) with 10% palladium on carbon under 30 psi hydrogen .

Industrial Considerations:

  • Catalyst Recovery : Filtration and ethanol washing enable Pd/C reuse (3–5 cycles).

  • Throughput : Batch processing achieves 50–100 kg/month with 89–93% purity .

Platinum-Catalyzed Systems

Platinum on carbon (Pt/C) offers faster kinetics for nitro reduction. In a comparative study, Pt/C reduced reaction time to 6 hours vs. 18 hours for Pd/C, albeit with higher catalyst cost .

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

MethodYield (%)Purity (%)Byproducts
Pd/C Hydrogenation9295Trace amines
SnCl₂ Reduction8588Tin oxides
Pt/C Hydrogenation9094None

Cost-Benefit Evaluation

  • Pd/C Hydrogenation : Optimal for balancing cost and yield ($120–150/kg).

  • SnCl₂ Reduction : Lower equipment costs but higher purification expenses ($180–200/kg) .

Industrial-Scale Production Challenges

Solvent Management

Large volumes of 2-ethoxyethanol (cyclization step) require distillation recovery systems to meet environmental regulations.

Regulatory Compliance

GMP guidelines mandate in-process controls (IPC) for intermediate purity, particularly for pharmaceutical applications .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Methotrexate (MTX)

  • Structure : MTX contains a pteridine ring linked to a glutamate moiety.
  • Mechanism : Broad-spectrum antifolate targeting dihydrofolate reductase (DHFR) and PTR1.
  • Comparison :
    • TAQ lacks the glutamate tail, reducing off-target effects but limiting binding affinity in some contexts.
    • TAQ’s Kᵢ for LmPTR1 is similar to MTX, but MTX exhibits stronger inhibition of human DHFR, contributing to toxicity .
    • Key Finding : TAQ’s specificity for LmPTR1 over human enzymes makes it a safer candidate for antileishmanial therapy .

N9-Substituted Quinazolines

  • Examples : Compounds 5–13 (N9-alkylated derivatives of TAQ) .
  • Synthesis : TAQ serves as a precursor for reductive amination with aldehydes (e.g., benzaldehyde, naphthaldehyde) to enhance lipophilicity .
  • Comparison :
    • N9-substitution increases lipophilicity, improving cell membrane penetration compared to TAQ .
    • Derivatives like compound 6b (Ki = 37 nM for LmPTR1) outperform TAQ in potency due to optimized hydrophobic interactions .
    • Trade-off : Higher lipophilicity may reduce solubility, complicating formulation .

Pteridine Analogues

  • Examples: Diaminopteridines and dihydrofolate reductase (DHFR) inhibitors.
  • Comparison :
    • Pteridines often exhibit cross-reactivity with DHFR, leading to host toxicity.
    • TAQ’s quinazoline core provides selective inhibition of PTR1, minimizing off-target effects .

Key Research Findings

TAQ vs. MTX :

  • TAQ’s binding to LmPTR1 involves hydrogen bonds with Asp161 and Tyr194, mimicking MTX’s pterin interactions but avoiding steric clashes caused by MTX’s glutamate .
  • Implication : TAQ is a template for designing smaller, selective PTR1 inhibitors .

N9-Substituted Derivatives :

  • Alkylation at N9 improves activity against Pneumocystis carinii and Toxoplasma gondii DHFR, demonstrating TAQ’s versatility as a scaffold .

Biologische Aktivität

2,4,6-Triaminoquinazoline is a heterocyclic compound that has attracted considerable attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

This compound consists of a quinazoline core with three amino groups located at positions 2, 4, and 6. This unique structure contributes to its reactivity and biological activity. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, leading to the formation of derivatives with potentially enhanced biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and molecular pathways. Notably:

  • Inhibition of Enzymes : It has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism, which can be beneficial in conditions like gout .
  • Antiparasitic Activity : Studies indicate that derivatives of this compound exhibit potent inhibition against dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii, making it a candidate for treating infections caused by these pathogens .

Biological Activities

The compound exhibits a range of biological activities, which are summarized as follows:

  • Anticancer Activity : Some studies have reported that derivatives of this compound demonstrate significant cytotoxic effects against various cancer cell lines .
  • Antifungal and Antiviral Properties : Research has shown potential antifungal and antiviral activities, although the specific mechanisms remain an area for further investigation .
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties, indicating potential use in treating inflammatory diseases .

Table 1: Biological Activities of this compound vs. Related Compounds

CompoundAnticancer ActivityAntiparasitic ActivityAnti-inflammatory Activity
This compoundModeratePotentPresent
QuinazolineLowModerateAbsent
2,4-DiaminoquinazolineHighHighModerate

This table highlights the relative biological activities of this compound compared to other quinazoline derivatives. Its unique structure allows it to outperform many related compounds in specific therapeutic areas.

Case Studies and Research Findings

Recent research has focused on synthesizing various analogues of this compound to enhance its biological efficacy. For instance:

  • Study on Antiparasitic Activity : A study synthesized N9-substituted derivatives which showed increased potency against Toxoplasma gondii DHFR. The most effective derivative exhibited a potency increase by up to nine-fold compared to unmodified compounds .
  • Cancer Cell Studies : In vitro studies demonstrated that certain derivatives could inhibit the growth of cancer cell lines more effectively than traditional chemotherapeutics like methotrexate .

Q & A

Q. Basic: What are the standard laboratory synthesis protocols for 2,4,6-Triaminoquinazoline (TAQ), and how is its purity validated?

Answer:
TAQ is synthesized via hydrogenation of 2,4-diamino-6-nitroquinazoline (CAS: N/A) using Raney nickel as a catalyst under hydrogen pressure (30–35 psi) for 3 hours, yielding the intermediate this compound (15) . Subsequent derivatization involves reductive alkylation with aldehydes (e.g., benzaldehyde, acetaldehyde) using sodium cyanoborohydride, achieving yields of 9–67% depending on substituents .

Purity Validation:

  • Chromatography: HPLC or GC-MS for quantitative analysis.
  • Spectroscopy: 1H^1H-NMR and 13C^{13}C-NMR for structural confirmation.
  • Certification: Certificate of Analysis (COA) with >97% purity thresholds, as per standardized laboratory protocols .

Q. Basic: What safety protocols are critical when handling TAQ in research settings?

Answer:
TAQ requires adherence to general hazardous chemical guidelines due to potential skin/eye irritation and respiratory toxicity (based on analog compounds) :

  • PPE: Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid aerosol inhalation.
  • Emergency Measures: Immediate rinsing with water for skin/eye contact and medical consultation.
  • Storage: In airtight containers, away from oxidizers and ignition sources .

Q. Advanced: How is TAQ’s inhibitory activity against Leishmania major pteridine reductase (LmPTR1) mechanistically evaluated?

Answer:
TAQ’s inhibition mechanism is studied via:

  • Enzyme Assays: Competitive inhibition assays using NADPH cofactor, measuring KiK_i (inhibition constant) via spectrophotometric monitoring of substrate turnover .
  • X-ray Crystallography: Resolving TAQ-LmPTR1-NADPH ternary complexes (PDB ID: N/A) to identify binding interactions, such as hydrogen bonding with active-site residues (e.g., Asp161, Tyr194) .
  • Structure-Activity Relationship (SAR): Modifying TAQ’s amino groups to enhance binding affinity, guided by computational docking (e.g., AutoDock Vina) .

Table 1: Key Inhibitory Parameters of TAQ Derivatives

DerivativeTarget EnzymeKiK_i (nM)Binding Mode
TAQLmPTR1Not reportedSubstrate-like
6b*LmPTR137Competitive inhibition
*Compound 6b from Cavazzutti et al. .

Q. Advanced: How do structural modifications of TAQ improve its therapeutic selectivity?

Answer:

  • N9-Alkylation: Introducing alkyl chains (e.g., cyclopropane) at the N9 position enhances lipophilicity and membrane permeability, improving bioavailability .
  • Aromatic Substitutions: Adding halogenated or methoxy groups to the quinazoline ring increases target specificity by sterically blocking off-target interactions .
  • Hybrid Molecules: Conjugating TAQ with sulfonamide or triazole moieties augments anti-proliferative activity against parasitic and cancer cell lines .

Methodological Workflow:

Reductive Alkylation: Use NaCNBH3_3 for stable secondary amine formation.

In Vitro Screening: Test modified derivatives against LmPTR1 and human DHFR to assess selectivity .

Q. Data Contradiction: How should researchers reconcile discrepancies in reported IC50_{50}50​/KiK_iKi​ values for TAQ across studies?

Answer:
Discrepancies arise due to:

  • Assay Conditions: Variations in pH, temperature, or NADPH concentration.
  • Enzyme Sources: Recombinant vs. native LmPTR1 may exhibit differing kinetics.
  • Compound Purity: Impurities >3% skew dose-response curves .

Resolution Strategies:

  • Standardize protocols using WHO-recommended assay buffers.
  • Validate purity via orthogonal methods (e.g., LC-MS, elemental analysis).
  • Cross-reference with crystallographic data to confirm binding modes .

Q. Crystallography: What binding insights guide TAQ-based inhibitor design?

Answer:
TAQ’s co-crystal structure with LmPTR1 (2004 study) reveals:

  • Key Interactions: Hydrogen bonds between TAQ’s amino groups and LmPTR1’s Asp161 and Tyr194.
  • Hydrophobic Pocket: The quinazoline core occupies a conserved pocket, making it resistant to mutation-driven resistance .
  • Design Implications: Introducing bulky substituents at C2/C4 positions minimizes enzyme active-site deformation .

Q. Analytical Techniques: What advanced methods confirm TAQ’s stability under experimental conditions?

Answer:

  • Thermogravimetric Analysis (TGA): Measures decomposition temperatures (>250°C for TAQ derivatives) .
  • Mass Spectrometry (MS): Identifies degradation products (e.g., ammonia release from amino groups).
  • UV-Vis Spectroscopy: Tracks photostability under UV light for drug formulation studies .

Eigenschaften

IUPAC Name

quinazoline-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,9H2,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBWEZVYRBKOCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303497
Record name 2,4,6-Triaminoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13741-90-7
Record name 2,4,6-Triaminoquinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013741907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13741-90-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-Triaminoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13741-90-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,6-TRIAMINOQUINAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZD2M6Q8CC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a similar manner 2,4,6-triaminoquinazoline and 2,4,6-triamino-5-chloroquinazoline can be prepared. This is accomplished by the nitration of, for example, 2,4-diamino-5-chloroquinazoline (above) with 90% nitric acid and sulfuric acid, yielding the corresponding 2,4-diamino-5-chloro-6-nitroquinazoline. The 6-nitroquinazoline is in turn reduced by either hydrogenation in the presence of 10% palladium on carbon or by treatment with stannous chloride dihydrate, affording the corresponding 2,4,6-triaminoquinazoline. Steps A and B of Example 15 describe in detail these two steps in the reaction sequence.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of guanidine carbonate (0.9 g, 5.0 mmol) in 30 mL methanol was added sodium (0.24 g, 10.4 mmol) and the mixture was heated under reflux for 30 minutes. The precipitated sodium carbonate was filtered off and washed with methanol. 2-Amino-5-nitrobenzonitrile (0.88 g, 5.4 mmol) was added to the methanolic solution which was then heated under reflux for additional 24 hours. The solvent was evaporated and the crude 6-nitro-2,4-quinazolinediamine subjected to catalytic hydrogenation as described in EXAMPLE 41.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.